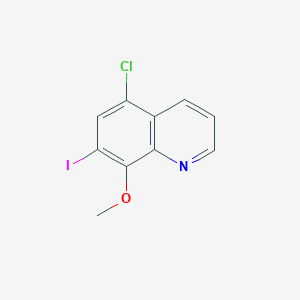

5-Chloro-7-iodo-8-methoxyquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

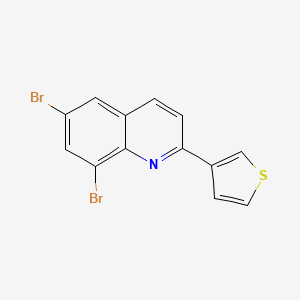

5-Chloro-7-iodo-8-methoxyquinoline is a chemical compound with the empirical formula C10H7ClINO . It is also known by other names such as 5-Chloro-8-hydroxy-7-iodoquinoline, Clioquinol, and Iodochlorhydroxyquin . It has a molecular weight of 305.50 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to a quinoline core . The exact structure can be represented by the SMILES stringOc1c(I)cc(Cl)c2cccnc12 . Physical and Chemical Properties Analysis

This compound has a molecular weight of 305.5 . It has an estimated density of 1.8959 , a melting point of 175-183°C , and a predicted boiling point of 350.4±37.0 °C . Its vapor pressure is 0Pa at 25℃ , and it has a refractive index of 1.753 .Wissenschaftliche Forschungsanwendungen

Chemosensor for Cadmium

5-Chloro-8-methoxyquinoline has been characterized as a chemosensor for cadmium. A study found that it selectively responds to Cd2+ over other tested metal ions, indicating its potential utility in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis of 5-Alkyl Substituted Derivatives

5-Chloro-8-methoxyquinoline undergoes a lithium-halogen exchange reaction with alkyllithiums to yield 5-alkyl substituted derivatives. This reaction is rapid and reversible, indicating its usefulness in synthetic chemistry (Hojjatie et al., 1989).

Spectrophotometric Determination

A spectrophotometric method has been proposed for the determination of 8-hydroxyquinoline derivatives, including 5-chloro-7-iodo-8-hydroxyquinoline. This method relies on a reaction with 4-aminoantipyrine in an alkaline oxidizing environment, producing a red antipyrine dye (Belal, 1984).

Vibrational Spectra Analysis

The vibrational spectra of 5-chloro-7-iodo-8-hydroxyquinoline and its Cu(II) complex have been studied. These investigations are of interest in relation to Alzheimer's disease, as the compounds are involved in copper chelation (Wagner et al., 2007).

Synthesis of 4-Chloro-8-methoxyquinoline

A study demonstrated the synthesis of 4-chloro-8-methoxyquinoline from 2-anisidine and diethyl(ethoxymethylene) malonate. This synthesis is relevant for producing derivatives of 5-chloro-7-iodo-8-methoxyquinoline (Jiang Jia-mei, 2010).

Solution Structure of Copper Clioquinol Complex

Research has investigated the solution structure of the copper complex of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), revealing conventional 8-hydroxyquinolate chelates. This is significant for understanding the compound's role in Alzheimer's disease and cancer therapy (Pushie et al., 2014).

Antifungal Studies of Mixed Ligand Complexes

Mixed-ligand complexes of metal(II) with 5-chloro-7-iodo-8-hydroxyquinoline have been prepared and studied for their antifungal properties. These complexes exhibit significant activity against fungal strains, making them of interest in medical research (Chauhan et al., 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-7-iodo-8-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClINO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODYZPGSHFTXFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1N=CC=C2)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)

![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2928861.png)

![2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide](/img/structure/B2928862.png)

![(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B2928866.png)

![1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride](/img/structure/B2928868.png)

![4-(4-chlorophenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2928870.png)

![5-[(3,5-difluorobenzoyl)amino]-N-(4-fluorophenyl)-3-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2928873.png)

![methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2928876.png)